4-Bromo-5-methoxyquinoline

Descripción

BenchChem offers high-quality 4-Bromo-5-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

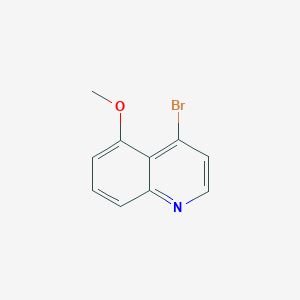

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSWTMODPAGYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CC(=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696095 | |

| Record name | 4-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-46-9 | |

| Record name | 4-Bromo-5-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-methoxyquinoline molecular weight

An In-depth Technical Guide to 4-Bromo-5-methoxyquinoline for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-5-methoxyquinoline. It moves beyond basic data to provide in-depth, field-proven insights into its synthesis, characterization, and application as a pivotal building block in modern pharmaceutical research. The structure of this document is designed to logically flow from fundamental properties to practical, validated protocols, reflecting the workflow of a discovery and development campaign.

Core Molecular Profile and Physicochemical Properties

4-Bromo-5-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry. The strategic placement of the bromine atom at the 4-position and a methoxy group at the 5-position imparts specific chemical reactivity and conformational properties that make it a valuable intermediate. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.[1][2]

The molecular weight of 4-Bromo-5-methoxyquinoline is 238.08 g/mol .[][4] Its core properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [][5] |

| Molecular Weight | 238.08 g/mol | [][4] |

| CAS Number | 643069-46-9 | [][5][6] |

| IUPAC Name | 4-bromo-5-methoxyquinoline | [] |

| SMILES | COC1=CC=CC2=NC=CC(=C21)Br | [][7] |

| InChI Key | YVSWTMODPAGYGD-UHFFFAOYSA-N | [][7] |

| Monoisotopic Mass | 236.97893 Da | [4][7] |

| Purity (Typical) | >95% | [] |

Synthesis and Purification: A Validated Approach

The synthesis of 4-bromo-substituted quinolines is a critical process for their utilization as pharmaceutical intermediates.[8][9] While multiple routes exist, a common and reliable strategy involves the bromination of a corresponding hydroxyquinoline precursor. This method is favored for its relatively high yields and the commercial availability of starting materials.

The following protocol is a validated, self-consistent workflow adapted from established methodologies for the synthesis of 4-bromoquinolines.[10] The choice of phosphorus oxybromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) in a suitable solvent is a standard and effective method for this transformation.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of 4-Bromo-5-methoxyquinoline.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-methoxyquinolin-4-ol (1 equivalent).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the starting material. The choice of DMF is due to its high boiling point and ability to dissolve the quinolinol.

-

Brominating Agent Addition: Under a nitrogen atmosphere, slowly add phosphorus tribromide (PBr₃) (approx. 1.05 equivalents) dropwise to the stirred solution.[10] The reaction is exothermic and requires careful control. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

-

Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: After completion, cool the mixture to room temperature and then carefully pour it over crushed ice. This step hydrolyzes the excess phosphorus reagents.

-

Basification: Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is approximately 8-9.[10] This step is critical for ensuring the product is in its free base form for extraction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield pure 4-Bromo-5-methoxyquinoline.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, including those for cancer and malaria.[11][12][13] 4-Bromo-5-methoxyquinoline is a strategic starting material for creating libraries of novel compounds for high-throughput screening.

The primary utility of the C4-bromine atom is its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2] These reactions allow for the precise and efficient installation of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups), enabling extensive exploration of the Structure-Activity Relationship (SAR). This process is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For instance, derivatives of bromoquinolines are being investigated as potent BET bromodomain inhibitors for oncology applications.[14]

Diagram: Drug Discovery Workflow

Sources

- 1. CAS 103028-31-5: 4-Bromo-8-methoxyquinoline | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. 4-Bromo-5-methoxyquinoline | 643069-46-9 [chemicalbook.com]

- 7. PubChemLite - 4-bromo-5-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 8. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. acgpubs.org [acgpubs.org]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methoxyquinoline

Introduction

4-Bromo-5-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted quinoline framework serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the bromo and methoxy substituents on the quinoline core allows for a wide range of further chemical modifications, making it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of 4-Bromo-5-methoxyquinoline, delving into the mechanistic underpinnings of the reactions and offering detailed, field-proven experimental protocols.

Strategic Approach to the Synthesis

The synthesis of polysubstituted quinolines can be approached through various classical methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3] A critical consideration in designing a synthetic route is the control of regioselectivity, particularly when introducing multiple substituents onto the quinoline ring. A common strategy involves the initial synthesis of the core quinoline structure followed by sequential functionalization. However, this can often lead to mixtures of isomers and require challenging purification steps.

A more elegant and efficient approach, and the one detailed in this guide, involves the use of a pre-functionalized starting material that already contains the desired substitution pattern. This strategy significantly simplifies the synthesis by directing the formation of the quinoline ring to yield the target molecule with high regioselectivity. For the synthesis of 4-Bromo-5-methoxyquinoline, the key starting material is 4-bromo-3-methoxyaniline .[4][5] The inherent directing effects of the amino, methoxy, and bromo substituents on this precursor guide the cyclization reaction to produce the desired isomer.

The overall synthetic pathway can be visualized as a two-stage process:

-

Preparation of the Key Precursor: Synthesis of 4-bromo-3-methoxyaniline.

-

Quinoline Ring Formation: Cyclization of 4-bromo-3-methoxyaniline via the Skraup reaction to yield 4-Bromo-5-methoxyquinoline.

This approach offers a direct and high-yielding route to the target compound, minimizing the formation of unwanted side products.

Stage 1: Synthesis of the Key Precursor, 4-Bromo-3-methoxyaniline

The starting material, 4-bromo-3-methoxyaniline, can be synthesized from the commercially available 2-bromo-5-nitroanisole through a straightforward reduction of the nitro group.[4]

Reaction Mechanism

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. In this protocol, zinc powder in the presence of ammonium chloride provides a robust and efficient method for this conversion. The reaction proceeds through a series of single-electron transfers from the zinc metal to the nitro group, with the ammonium chloride acting as a proton source.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxyaniline

Materials:

-

2-Bromo-5-nitroanisole

-

Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl)

-

Zinc powder

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Brine solution (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-5-nitroanisole (23 g, 99.6 mmol) in tetrahydrofuran (200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water (200 mL) and ethyl acetate (200 mL).

-

Separate the organic layer, wash with brine solution (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methoxyaniline as a yellow solid.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-nitroanisole | [4] |

| Product | 4-Bromo-3-methoxyaniline | [4] |

| Yield | 87% | [4] |

| Physical Appearance | Yellow solid | [4] |

Stage 2: Quinoline Ring Formation via the Skraup Synthesis

The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[2][6] It involves the reaction of an aniline with glycerol, an oxidizing agent, and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful control.[7]

Reaction Mechanism

The Skraup synthesis proceeds through a series of well-established steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aniline derivative undergoes a Michael addition to acrolein.

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde cyclizes under the acidic conditions, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., the nitro group of the starting material or an external oxidant) to the aromatic quinoline.

The regioselectivity of the cyclization is directed by the substituents on the aniline ring. In the case of 4-bromo-3-methoxyaniline, the powerful activating and ortho-directing amino group will favor cyclization at the unsubstituted ortho position (C-6 of the aniline), leading to the formation of the desired 5-methoxy-substituted quinoline.

Caption: Overall workflow of the Skraup synthesis. Caption: Mechanistic steps of the Skraup reaction.

Experimental Protocol: Synthesis of 4-Bromo-5-methoxyquinoline

Materials:

-

4-Bromo-3-methoxyaniline

-

Glycerol

-

Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Note: The Skraup reaction is highly exothermic and can be dangerous if not performed with extreme caution. It should only be carried out by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling.

-

To this mixture, add 4-bromo-3-methoxyaniline.

-

Add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) portion-wise to the stirred mixture.

-

Slowly and carefully heat the reaction mixture. The reaction is often initiated by a vigorous, exothermic phase. Maintain the temperature as recommended in established procedures for Skraup reactions (typically around 120-140 °C) for several hours.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-Bromo-5-methoxyquinoline.

Quantitative Data (Predicted):

| Parameter | Value |

| Starting Material | 4-Bromo-3-methoxyaniline |

| Product | 4-Bromo-5-methoxyquinoline |

| Expected Yield | Moderate to good |

| Purification | Column Chromatography/Recrystallization |

Conclusion

The synthetic pathway detailed in this guide, commencing with 4-bromo-3-methoxyaniline, presents a robust and regioselective method for the preparation of 4-Bromo-5-methoxyquinoline. By strategically utilizing a pre-functionalized precursor, this approach circumvents the challenges associated with the regioselective functionalization of the quinoline core. The provided experimental protocols, grounded in established chemical principles, offer a reliable foundation for researchers and drug development professionals to access this valuable chemical entity. As with all chemical syntheses, careful attention to reaction conditions and safety protocols is paramount for successful and reproducible outcomes.

References

-

Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

- Experimental Methods 1. Bromination Methods. [Source not further identified].

-

Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS. [Link]

-

Regioselective bromination. Tetrahedron. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

4-Bromo-3-Methoxy Aniline. Maksons Fine Chem Pvt. Ltd.. [Link]

- Method for preparing 3-bromo-4-methoxyaniline.

-

The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications. [Link]

-

Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. [Link]

-

Skraup reaction. Wikipedia. [Link]

-

4-bromo-5,8-dimethoxyquinoline. ChemSynthesis. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Doebner reaction. Wikipedia. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Doebner-Miller reaction and applications. Slideshare. [Link]

-

The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

Doebner–Miller reaction. SciSpace. [Link]

-

Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. PrepChem.com. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution. Willson Research Group. [Link]

-

8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry. [Link]

-

Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]

- 5. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

starting materials for 4-Bromo-5-methoxyquinoline synthesis

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxyquinoline is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a quinoline core substituted with a bromine atom and a methoxy group, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the methoxy group modulates the electronic properties and lipophilicity of the molecule, often influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the primary synthetic routes to 4-Bromo-5-methoxyquinoline, delving into the rationale behind the experimental choices and offering detailed, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of 4-Bromo-5-methoxyquinoline begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections for this target focus on the formation of the C-Br bond and the construction of the quinoline ring system itself.

Caption: Retrosynthetic pathways for 4-Bromo-5-methoxyquinoline.

This analysis reveals three primary strategies:

-

Late-Stage Bromination: Beginning with a pre-formed 5-methoxyquinoline ring and introducing the bromine atom at the C-4 position.

-

Quinoline Ring Construction: Building the quinoline core from an appropriately substituted aniline and a three-carbon partner, with subsequent functionalization.

-

Functional Group Interconversion: Starting with a 4-hydroxyquinoline derivative and converting the hydroxyl group to a bromine atom.

This guide will focus on the most prevalent and practical of these approaches, primarily the functionalization of a pre-formed quinoline core.

Synthetic Strategy 1: Regioselective Bromination of 5-Methoxyquinoline

This is arguably the most direct and commonly employed strategy. It leverages the synthesis of the 5-methoxyquinoline core, followed by a regioselective bromination reaction. The methoxy group at C-5 is an ortho-, para-directing activator, which would typically direct electrophilic substitution to the C-6 and C-8 positions. However, the pyridine ring is strongly deactivating, making the benzene ring more susceptible to substitution. The C-4 position of the quinoline ring is activated towards nucleophilic substitution but can undergo electrophilic substitution under specific conditions. A more practical approach involves the bromination of 5-methoxy-4-quinolone, followed by conversion of the quinolone to the chloro and then bromo derivative. A more direct route starts from 4-hydroxyquinoline.

Workflow for Synthetic Strategy 1

Caption: Workflow for the synthesis via a 4-hydroxyquinoline intermediate.

Part 1: Synthesis of 5-Methoxyquinoline (Intermediate)

The precursor, 5-methoxyquinoline, is typically synthesized from 5-hydroxyquinoline via a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of 5-Methoxyquinoline [1]

-

Dissolution: Dissolve 5-hydroxyquinoline (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise. The reaction mixture is stirred at 0°C for 30 minutes. Causality: The strong base NaH deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

-

Methylation: Add methyl iodide (1.2 equivalents) dropwise to the suspension. Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Causality: The alkoxide undergoes an SN2 reaction with methyl iodide to form the methyl ether.

-

Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-methoxyquinoline.

| Reagent | Molar Eq. | Purpose |

| 5-Hydroxyquinoline | 1.0 | Starting Material |

| Sodium Hydride (60%) | 1.2 | Base (Deprotonation) |

| Methyl Iodide | 1.2 | Methylating Agent |

| DMF | - | Solvent |

| Diethyl Ether | - | Extraction Solvent |

Part 2: Direct Bromination

The direct bromination of 5-methoxyquinoline needs to be carefully controlled to achieve the desired regioselectivity at the C-4 position. Often, direct bromination with molecular bromine can lead to a mixture of products. A more reliable method involves the conversion of a 4-hydroxy (or 4-quinolone) precursor.

Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline [2]

This protocol illustrates the conversion of a hydroxyl group at the 4-position to a bromine, a key transformation that can be adapted for the 5-methoxy substituted analogue.

-

Reaction Setup: To a stirred solution of 4-hydroxyquinoline (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃, 1.02 equivalents) dropwise over 10 minutes under an inert atmosphere.

-

Reaction: Stir the resulting suspension for 30-60 minutes at room temperature. Causality: PBr₃ is a classic reagent for converting alcohols to alkyl bromides. The mechanism involves the formation of a phosphite ester intermediate which is then displaced by bromide.

-

Quenching and Work-up: Carefully quench the reaction mixture with ice, then basify to a pH of approximately 10 with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the mixture with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.

This two-part strategy—synthesis of the methoxyquinoline core followed by functionalization at the 4-position—represents a robust and adaptable approach.

Synthetic Strategy 2: Building the Quinoline Core

An alternative paradigm is to construct the quinoline ring from acyclic precursors that already contain the required substituents or precursors to them. The Skraup synthesis is a classic example, though it can be aggressive. Milder methods like the Conrad-Limpach or Gould-Jacobs reactions are often preferred.

Conceptual Workflow for Ring Construction

Caption: Gould-Jacobs approach to the 4-Bromo-5-methoxyquinoline scaffold.

This approach offers the advantage of building complexity early and can be advantageous if the required substituted aniline is readily available. The final halogenation step would be similar to that described in Strategy 1.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1 (Late-Stage Bromination) | Strategy 2 (Ring Construction) |

| Starting Materials | 5-Hydroxyquinoline or 4-Hydroxyquinoline | Substituted anilines (e.g., 3-methoxyaniline) and malonates |

| Number of Steps | Typically 2-3 steps. | Typically 3-4 steps. |

| Key Challenge | Achieving regioselectivity in the bromination step. | High-temperature thermal cyclization can sometimes lead to low yields. |

| Flexibility | Good for accessing other C-4 substituted analogues. | Excellent for varying substituents on the benzene ring. |

| Overall Yield | Can be high if regioselectivity is well-controlled. | Variable, dependent on the efficiency of the cyclization step. |

Conclusion

The synthesis of 4-Bromo-5-methoxyquinoline is most reliably achieved through a multi-step sequence starting from commercially available hydroxyquinolines. The strategy involving the conversion of a 4-hydroxy group to the target 4-bromo functionality offers a well-controlled and high-yielding pathway. While de novo construction of the quinoline ring presents a viable alternative, late-stage functionalization of a pre-existing quinoline core often provides a more direct and efficient route for this specific target. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently synthesize this valuable chemical building block for applications in drug discovery and development.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Elderfield, R. C., et al. Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society. [Link]

-

Owolabi, B. J., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]

-

Owolabi, B. J., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

-

Ökten, S., et al. (2017). Regioselective bromination. Tetrahedron Letters. [Link]

-

Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

Ökten, S., et al. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

-

ChemSynthesis. 4-bromo-5,8-dimethoxyquinoline. [Link]

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

- Google Patents. A kind of synthetic method of the bromo- quinoline of 4-.

-

ENAO Chemical Co, Limited. 4-Bromo-5-methoxyquinoline CAS NO.643069-46-9. [Link]

-

SAGE Publications Inc. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

-

Organic Syntheses Procedure. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

-

Nay, B., et al. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methoxyquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling, characterization, and application of this compound. The information presented herein is curated from available scientific literature and supplier data, with a focus on experimental veracity and practical utility for the research community.

Chemical Identity and Physical Properties

4-Bromo-5-methoxyquinoline is a substituted quinoline with the molecular formula C₁₀H₈BrNO.[1][2] Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 5-position of the quinoline ring, imparts specific physicochemical characteristics that are crucial for its reactivity and potential applications.

Table 1: Key Physicochemical Properties of 4-Bromo-5-methoxyquinoline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 643069-46-9 | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Sparingly soluble in cold water; soluble in many organic solvents | [3] |

Structural Elucidation

The structural confirmation of 4-Bromo-5-methoxyquinoline is paramount for its use in synthesis and biological screening. Spectroscopic methods are indispensable for this purpose.

Caption: Chemical structure of 4-Bromo-5-methoxyquinoline.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a fundamental tool for the structural verification of 4-Bromo-5-methoxyquinoline. A referenced spectrum is available, providing a baseline for researchers synthesizing or using this compound.[6] The expected signals would correspond to the protons on the quinoline ring and the methoxy group, with their chemical shifts and coupling patterns being indicative of their positions on the scaffold.

Synthesis and Purification Strategies

General Synthetic Approaches

Common strategies for the synthesis of substituted quinolines include:

-

Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[3]

-

Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones.[3]

-

Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

For the introduction of the bromo and methoxy substituents, halogenation and nucleophilic substitution or electrophilic aromatic substitution on a pre-formed quinoline ring or a suitable precursor are common strategies.[10]

Purification

Purification of bromoquinoline derivatives is typically achieved through standard laboratory techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Table 2: Common Purification Techniques for Bromoquinoline Derivatives

| Technique | Description | Source(s) |

| Recrystallization | An effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. Common solvent systems for bromoquinolines include heptane/toluene. | [5][11] |

| Column Chromatography | A versatile technique for separating compounds based on their differential adsorption to a stationary phase. For bromoquinolines, silica gel or alumina can be used as the stationary phase with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase. | [5][11] |

graph "Purification_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Crude [label="Crude 4-Bromo-5-methoxyquinoline"]; Dissolve [label="Dissolve in minimum\nhot solvent"]; Cool [label="Slow cooling to\nroom temperature"]; Crystals [label="Formation of\npure crystals"]; Filter [label="Vacuum filtration"]; Pure [label="Pure Crystalline Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MotherLiquor [label="Mother Liquor\n(contains impurities)"];

Crude -> Dissolve [label="Recrystallization"]; Dissolve -> Cool; Cool -> Crystals; Crystals -> Filter; Filter -> Pure; Filter -> MotherLiquor [dir=back]; }

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Safety and Handling

Specific safety data for 4-Bromo-5-methoxyquinoline is not extensively documented. However, based on the data for its isomers and related quinoline compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

General Precautions:

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Inhalation: Avoid breathing dust. Use in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

4-Bromo-5-methoxyquinoline is a valuable building block for chemical synthesis and drug discovery. While detailed experimental data on some of its physical properties are yet to be widely published, this guide provides a foundational understanding of its identity, characterization, and general handling. Researchers are encouraged to perform their own analyses to determine specific parameters such as melting point and solubility for their particular applications. The synthetic and purification strategies outlined, based on established methods for related compounds, offer a starting point for the preparation of high-purity material.

References

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

-

What are the physical properties of quinoline? (2025). BIOSYNCE Blog. [Link]

-

4-bromo-5-methoxyquinoline (C10H8BrNO). PubChemLite. [Link]

-

Quinoline. Wikipedia. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

-

Quinoline derivatives (organic compounds) and their properties. ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

4-Bromo-5-methoxyquinoline CAS NO.643069-46-9. ENAO Chemical Co, Limited. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

-

Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. [Link]

-

Anthraquinone, 1-methylamino-4-bromo-. Organic Syntheses Procedure. [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. acgpubs.org [acgpubs.org]

- 11. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-Bromo-5-methoxyquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-methoxyquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Recognizing the limited availability of public quantitative data for this specific compound, this document establishes a foundational understanding based on its physicochemical properties and theoretical principles. It further equips researchers with a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended for scientists and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and screening.

Introduction: The Quinoline Scaffold and the Need for Solubility Data

Quinoline and its derivatives are heterocyclic scaffolds of significant pharmacological importance, forming the core of drugs with applications ranging from antimalarial to anticancer agents.[1][2][3] The compound 4-Bromo-5-methoxyquinoline, a specific derivative, presents a valuable building block for further chemical synthesis. The strategic placement of the bromo, methoxy, and nitrogen functionalities allows for diverse chemical modifications.

The solubility of such an intermediate is a critical physicochemical parameter that governs its utility. It directly impacts:

-

Reaction Kinetics: The rate and completion of a chemical reaction often depend on the concentration of reactants in the solvent.

-

Purification: Processes like crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation & Bioavailability: For compounds intended for biological screening, solubility in relevant media (like DMSO for stock solutions) is a prerequisite for accurate and reproducible results.[4]

This guide will first explore the predicted solubility of 4-Bromo-5-methoxyquinoline based on its molecular structure and then provide a definitive experimental workflow for its quantitative measurement.

Physicochemical Properties of 4-Bromo-5-methoxyquinoline

A thorough understanding of a compound's physical and chemical properties is essential to predict its behavior in different solvent systems. The key properties of 4-Bromo-5-methoxyquinoline are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 643069-46-9 | [5][6][] |

| Molecular Formula | C₁₀H₈BrNO | [5][][8] |

| Molecular Weight | 238.08 g/mol | [5][] |

| Predicted XlogP | 2.9 | [8] |

| Storage Condition | Inert gas (Nitrogen or Argon) at 2-8°C | [5] |

The predicted XlogP value of 2.9 suggests a moderate lipophilicity, indicating that the compound will likely favor organic solvents over water. The presence of the nitrogen atom in the quinoline ring and the oxygen atom in the methoxy group provides sites for polar interactions, including potential hydrogen bonding with protic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting solubility.[9] The structure of 4-Bromo-5-methoxyquinoline possesses both polar (quinoline nitrogen, methoxy group) and non-polar (aromatic rings, bromo substituent) characteristics. Based on this, a qualitative solubility profile can be predicted as shown in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The strong dipole moments of these solvents can effectively solvate the polar regions of the quinoline derivative.[4] |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the quinoline nitrogen, but the overall lipophilicity may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for many organic compounds; can interact with the aromatic system. |

| Ethers | Diethyl Ether, THF | Low to Moderate | Less polar than alcohols; solubility will depend on the balance of polar and non-polar interactions. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The compound's polarity is likely too high for significant solvation in purely non-polar media. |

| Aqueous | Water | Insoluble | The molecule is largely organic and lacks sufficient hydrogen bonding capacity to overcome the strong intermolecular forces of water. Solubility may be pH-dependent.[1][2][3] |

Experimental Workflow for Quantitative Solubility Determination

To move beyond theoretical predictions, empirical measurement is necessary. The Shake-Flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[9] It is a robust and self-validating protocol that ensures the solution is truly saturated.

Visual Workflow for Solubility Determination

The following diagram outlines the complete experimental process for determining the solubility of 4-Bromo-5-methoxyquinoline.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured.

Materials:

-

4-Bromo-5-methoxyquinoline (crystalline solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solution:

-

Causality: Adding an excess of solid is crucial to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase.

-

Add an excess amount of 4-Bromo-5-methoxyquinoline (e.g., 5-10 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.

-

Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Securely seal the vial.

-

-

Equilibration:

-

Causality: Dissolution is a kinetic process. Agitation at a constant temperature for a prolonged period (typically 24-48 hours) is required to reach a thermodynamic steady state, which defines true solubility. Temperature control is critical as solubility is temperature-dependent.[3][10]

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials vigorously for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

-

Sample Separation:

-

Causality: The undissolved solid must be completely removed to ensure that only the dissolved analyte is measured. Centrifugation followed by filtration is a robust method to achieve this.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.

-

-

Quantification:

-

Causality: A pre-established standard curve provides a reliable and accurate means to convert the analytical signal (e.g., peak area from HPLC) into a concentration.

-

Prepare a stock solution of 4-Bromo-5-methoxyquinoline in a suitable solvent (e.g., acetonitrile or DMSO) of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the standards using an appropriate analytical method (e.g., HPLC-UV) to generate a standard curve.

-

Accurately dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the standard curve.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Conclusion

While extensive public data on the solubility of 4-Bromo-5-methoxyquinoline is scarce, a qualitative profile can be reliably predicted from its molecular structure. It is expected to be soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and poorly soluble in non-polar and aqueous media. For researchers requiring precise quantitative data for process optimization, synthesis, or biological screening, this guide provides a comprehensive, step-by-step experimental protocol based on the authoritative Shake-Flask method. Adherence to this workflow will yield accurate and reproducible solubility data, a critical parameter for the successful application of this versatile chemical intermediate.

References

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). [Link]

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. [Link]

-

ChemBK. (n.d.). 4-Bromo-5-methoxyquinoline. [Link]

-

The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2022). IOP Conference Series: Earth and Environmental Science. [Link]

-

PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. [Link]

-

ChemSynthesis. (n.d.). 4-bromo-5,8-dimethoxyquinoline. [Link]

-

PubChemLite. (n.d.). 4-bromo-5-methoxyquinoline. [Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-5-methoxyquinoline | 643069-46-9 [chemicalbook.com]

- 8. PubChemLite - 4-bromo-5-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Introduction: The Bromoquinoline Scaffold as a Cornerstone in Synthesis

An In-Depth Technical Guide to the Fundamental Reactions of Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of therapeutic agents and biologically active compounds.[1][2] Its derivatives are instrumental in the development of drugs for treating cancer, malaria, and various inflammatory conditions.[2][3] The strategic functionalization of the quinoline nucleus is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the various functionalized quinolines, bromoquinolines stand out as exceptionally versatile synthetic intermediates.[4]

The bromine atom serves as a highly effective synthetic handle, enabling a wide array of chemical transformations. Its position on the quinoline ring—whether on the pyridine or benzene portion—profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide provides a detailed exploration of the core reactions of bromoquinolines, focusing on the mechanistic principles, field-proven protocols, and comparative data essential for leveraging these building blocks in complex molecular synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex aromatic and heteroaromatic systems. For bromoquinolines, these reactions provide powerful and reliable methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical for molecular elaboration in drug discovery.[5] The efficiency of these transformations is highly dependent on the interplay between the palladium source, ligand, base, and solvent.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is an indispensable tool for creating biaryl and vinyl-substituted quinolines.[6][7] The resulting 3-arylquinoline scaffold, for instance, is a key feature in compounds with potential anticancer and antimalarial properties.[6]

Causality Behind Experimental Choices: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

-

Catalyst/Ligand: The choice of the palladium catalyst and its associated ligand is crucial. Bulky, electron-rich phosphine ligands, such as XPhos, or ferrocene-based ligands like dppf, are often effective because they promote the key oxidative addition and reductive elimination steps of the cycle.[5][6]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] The choice of base, typically sodium or potassium carbonate, must be strong enough to deprotonate the boronic acid but compatible with other functional groups in the substrates.[6]

-

Solvent: A mixed solvent system, often involving an organic solvent like toluene or 1,4-dioxane and an aqueous phase for the base, is common.[6] This ensures that both the organic-soluble bromoquinoline and the water-soluble base can participate effectively in the reaction.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparative Catalyst Systems for Suzuki Coupling of 3-Bromoquinoline

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A classic, reliable system applicable to many bromoquinolines.[5] |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | High | Effective for a broad range of substrates.[6] |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline [6]

-

Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C in an oil bath with vigorous stirring for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone method for forming C-N bonds, offering a versatile route to synthesize aminoquinolines, which are prevalent in biologically active compounds.[10][11] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[12]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: This reaction is highly sensitive to the ligand choice. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are critical.[5][10] They facilitate the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[10]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Its role is to deprotonate the amine in the catalytic cycle, forming a palladium-amido intermediate that precedes reductive elimination.[10][12]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[5]

Diagram: Experimental Workflow for Cross-Coupling Reactions

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline [10]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add the 6-bromoquinoline (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira and Heck Couplings

-

Sonogashira Coupling: This reaction forms a C-C bond between a bromoquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[13][14] It is a powerful method for synthesizing arylalkynes, which are important intermediates in pharmaceuticals and materials science.[5] The reaction is typically run under mild conditions with an amine base that also serves as the solvent.[14]

-

Heck Coupling: The Heck reaction couples a bromoquinoline with an alkene to form a new C-C bond, typically with excellent stereoselectivity.[15][16] This transformation is valuable for synthesizing substituted styrenes and other vinyl-substituted quinolines.[5] The reaction requires a palladium catalyst and a base, such as triethylamine, in a polar aprotic solvent like DMF.[5]

Nucleophilic Aromatic Substitution (S_N_Ar)

While palladium-catalyzed reactions are broadly applicable, direct nucleophilic aromatic substitution (S_N_Ar) can be an efficient, metal-free alternative under specific circumstances.[17] This reaction involves the direct displacement of the bromide by a nucleophile.[18]

Causality Behind Experimental Choices: The S_N_Ar mechanism requires the aromatic ring to be sufficiently electron-deficient to be attacked by a nucleophile.[19]

-

Substrate Activation: The inherent electron-withdrawing nature of the quinoline's nitrogen atom activates the ring, particularly at the C-2 and C-4 positions. The reaction is significantly favored if additional strong electron-withdrawing groups (e.g., a nitro group) are present ortho or para to the bromine atom.[4][17] These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[19]

-

Reaction Conditions: The reaction typically requires a strong nucleophile and may need elevated temperatures to proceed at a reasonable rate.

A notable example is the efficient production of 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline, where the nitro group at the 5-position strongly activates the bromine at the 6-position for nucleophilic substitution.[4]

Metal-Halogen Exchange: Generating Organometallic Intermediates

Metal-halogen exchange, particularly lithiation, is a fundamental transformation that converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond. This organolithium intermediate can then be trapped with a wide variety of electrophiles to install new functional groups.

Causality Behind Experimental Choices:

-

Reagent: Organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) are used to perform the exchange.[20]

-

Temperature: This reaction must be performed at very low temperatures (typically -78 °C or lower).[20][21] This is critical to prevent competing side reactions, such as nucleophilic addition of the butyllithium to the quinoline ring or decomposition of the resulting quinolinyllithium species.[20]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (DEE) are required.[20]

Experimental Protocol: General Procedure for Lithiation and Quenching of 3-Bromoquinoline [20]

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 3-bromoquinoline (1.0 equiv.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes at this temperature.

-

Electrophilic Quench: Add the desired electrophile (e.g., CO₂ from dry ice for carboxylation, or an aldehyde/ketone for alcohol formation) to the solution.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Conclusion

Bromoquinolines are undeniably powerful and versatile intermediates in modern organic synthesis. Their reactivity can be precisely controlled through a selection of fundamental reactions, with palladium-catalyzed cross-couplings offering the broadest scope for constructing complex C-C and C-N bonds. Concurrently, classic transformations like nucleophilic aromatic substitution and metal-halogen exchange provide essential, complementary strategies for functionalization. A thorough understanding of the mechanisms and the causality behind the choice of reagents and conditions, as detailed in this guide, is crucial for researchers aiming to design and execute efficient synthetic routes toward novel quinoline-based molecules with significant therapeutic and material science potential.

References

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. BenchChem.

- BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. BenchChem.

- BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. BenchChem.

- BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.

- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.

- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.

- Florean, C. (2015). Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. ChemInform.

- Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. Sciencemadness.org.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis.

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- BenchChem. (2025). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. BenchChem.

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. BenchChem.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of bromoquinolines. BenchChem.

- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.

- Wikipedia. (2024). Sonogashira coupling. Wikipedia.

- Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia.

- Organic Chemistry Portal. (2023). Heck Reaction. Organic Chemistry Portal.

- Chemistry Steps. (2024). Nucleophilic Aromatic Substitution. Chemistry Steps.

- Wikipedia. (2024). Suzuki reaction. Wikipedia.

- MDPI. (2020). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.

- Organic Chemistry Portal. (2023). Suzuki Coupling. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 20. researchgate.net [researchgate.net]

- 21. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]

electrophilic substitution in methoxyquinolines

An In-depth Technical Guide to Electrophilic Substitution in Methoxyquinolines

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug quinine, and functional organic materials. The strategic functionalization of the quinoline ring system is paramount for modulating its biological activity and physicochemical properties. Among the most fundamental methods for achieving this is electrophilic aromatic substitution (EAS), a powerful tool for introducing a wide array of substituents onto the aromatic core.

This guide delves into the nuanced and fascinating realm of electrophilic substitution on methoxy-substituted quinolines. The introduction of a methoxy group (–OCH₃), a potent activating and directing group, onto the quinoline framework creates a complex interplay of electronic effects. Understanding how the inherent reactivity of the quinoline nucleus and the directing power of the methoxy substituent conspire to determine the regiochemical outcome of these reactions is critical for the rational design and synthesis of novel quinoline derivatives. We will explore the core principles governing this reactivity, examine key reaction classes, and provide practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Theoretical Framework: A Duality of Electronic Influences

The reactivity of a methoxyquinoline in electrophilic aromatic substitution is not governed by a single factor, but rather by the confluence of electronic effects from the bicyclic quinoline system and the methoxy substituent.

The Electronic Nature of the Quinoline Ring

The quinoline molecule is a fused heterocyclic system comprising a benzene ring and a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its reactivity.

-

Pyridine Ring (Heterocyclic Ring): The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient (π-deficient) compared to benzene. This deactivates it towards attack by electrophiles.[1][2][3]

-

Benzene Ring (Homocyclic Ring): In contrast, the carbocyclic benzene ring is comparatively electron-rich and is the preferred site for electrophilic attack.[2][4]

Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom of the pyridine ring is protonated, forming a quinolinium cation. This positive charge dramatically increases the electron-withdrawing nature of the heterocyclic ring, further deactivating the entire molecule to electrophilic attack.[2][5] Consequently, electrophilic substitution on the quinolinium ion requires more vigorous conditions than for naphthalene, its carbocyclic analogue, and proceeds preferentially on the benzene ring at positions C-5 and C-8.[1][4][6][7][8] This preference is due to the formation of the most stable cationic intermediate (Wheland intermediate), which allows the positive charge to be delocalized across the ring system while leaving the aromatic sextet of the other ring intact.

Caption: Stability of Wheland intermediates in quinolinium.

The Directing Effect of the Methoxy Group

The methoxy group exerts a powerful influence on aromatic rings via two opposing electronic effects:

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is a strong electron-donating effect that increases the electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. This effect is activating.[9][10][11][12]

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the carbon-oxygen sigma bond. This effect is deactivating.[10][13]

In almost all cases, the powerful +M effect overwhelms the -I effect, making the methoxy group a potent activating, ortho-, para--directing group .[9][13]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. homework.study.com [homework.study.com]

- 7. scribd.com [scribd.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

A Comprehensive Technical Guide to the Optimal Storage of 4-Bromo-5-methoxyquinoline for Research Integrity

Abstract: 4-Bromo-5-methoxyquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The utility of this compound in research and development is directly contingent upon its chemical purity and structural integrity. Improper storage can lead to degradation, introducing impurities that can confound experimental results and compromise the validity of research outcomes. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, scientifically-grounded framework for the optimal storage and handling of 4-Bromo-5-methoxyquinoline. Moving beyond generic protocols, this document elucidates the causal mechanisms behind storage-induced degradation and presents a self-validating system of protocols designed to preserve the compound's integrity from receipt to disposal.

Introduction to 4-Bromo-5-methoxyquinoline: The Imperative of Stability

4-Bromo-5-methoxyquinoline (Molecular Formula: C₁₀H₈BrNO, Molecular Weight: 238.08 g/mol ) belongs to a class of halogenated aromatic compounds that serve as critical building blocks in synthetic chemistry.[][2][3] The quinoline core is a privileged structure in drug discovery, appearing in numerous therapeutic agents.[4][5][6] The specific substitution pattern of a bromine atom and a methoxy group on the quinoline ring imparts unique reactivity and physicochemical properties, which are harnessed in complex molecular syntheses.

However, these same features render the molecule susceptible to degradation if not stored under rigorously controlled conditions. The presence of heteroatoms, a halogen, and an electron-donating methoxy group creates a molecule that can be sensitive to atmospheric, thermal, and photochemical stress. Therefore, maintaining the fidelity of this reagent is not a matter of simple housekeeping but a foundational requirement for reproducible and accurate scientific investigation. This guide establishes the principles and delineates the protocols necessary to achieve this objective.

The Physicochemical Rationale for Controlled Storage

Understanding the potential degradation pathways of 4-Bromo-5-methoxyquinoline is essential for designing an effective storage strategy. The following factors represent the primary risks to the compound's stability.

Susceptibility to Atmospheric Components

The primary atmospheric threats are moisture and oxygen. While stable under normal conditions, the quinoline nitrogen can be protonated, and the methoxy group can undergo hydrolysis, particularly in the presence of acidic or basic contaminants catalyzed by moisture. More critically, complex organic molecules can be susceptible to slow oxidation. Storing the compound under a dry, inert atmosphere is the most robust defense against these degradation pathways.

Photochemical Instability

Aromatic systems and carbon-halogen bonds are often photosensitive.[7][8][9] Quinoline, an aromatic heterocycle, can absorb ultraviolet (UV) light. This energy absorption can promote electrons to higher energy states, increasing the molecule's reactivity and potentially leading to bond cleavage (e.g., C-Br bond) or unwanted side reactions. For this reason, protection from light is a non-negotiable aspect of its storage.[8][9][10]

Thermal Degradation